molecular formula C19H19NO3 B11442258 9-(4-ethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(4-ethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11442258
M. Wt: 309.4 g/mol
InChI Key: GHKIJUYDSCXLEB-UHFFFAOYSA-N
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Description

9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound with a molecular formula of C20H20N2O3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylphenylamine with a suitable quinoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further utilized in different applications .

Scientific Research Applications

9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-ETHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE exhibits unique electronic and steric properties due to the presence of the 4-ethylphenyl group. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9-(4-ethylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C19H19NO3/c1-2-12-3-5-13(6-4-12)14-10-19(21)20-16-11-18-17(9-15(14)16)22-7-8-23-18/h3-6,9,11,14H,2,7-8,10H2,1H3,(H,20,21)

InChI Key

GHKIJUYDSCXLEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4

Origin of Product

United States

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